The Discovery and Synthesis of CCR1 Antagonist 12: A Technical Guide
The Discovery and Synthesis of CCR1 Antagonist 12: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of CCR1 Antagonist 12, a potent and selective antagonist of the C-C chemokine receptor type 1 (CCR1). This document details the quantitative biological data, comprehensive experimental protocols for key assays, and a summary of the synthetic route.
Introduction
The C-C chemokine receptor type 1 (CCR1) is a G protein-coupled receptor (GPCR) that plays a crucial role in mediating the migration of leukocytes, such as monocytes and macrophages, to sites of inflammation.[1] Its activation by chemokines like CCL3 (MIP-1α) and CCL5 (RANTES) is implicated in the pathogenesis of various inflammatory and autoimmune diseases, including rheumatoid arthritis and multiple sclerosis. Consequently, the development of small molecule antagonists targeting CCR1 has been a significant focus of drug discovery efforts. CCR1 Antagonist 12 has emerged as a promising lead compound with high affinity and functional inhibitory activity against human CCR1.[2]
Quantitative Data Summary
The following table summarizes the in vitro potency of CCR1 Antagonist 12 and provides a comparison with other notable CCR1 antagonists.
| Compound Name | Target | Assay Type | IC50 / Ki / Kd | Reference(s) |
| CCR1 Antagonist 12 | Human CCR1 | Binding Affinity | 3 nM (IC50) | [2][3][4] |
| CCR1 Antagonist 12 | Human CCR1 | CCL3-induced Chemotaxis | 9 nM (IC50) | [2][4][5] |
| BMS-817399 | Human CCR1 | Binding Affinity | 1 nM (IC50) | [6] |
| BMS-817399 | Human CCR1 | Chemotaxis Inhibition | 6 nM (IC50) | [6] |
| CP-481,715 | Human CCR1 | Binding Affinity | 9.2 nM (Kd) | [5] |
| BX471 | Human CCR1 | Binding Affinity | 1 nM (Ki) | [5] |
| MLN3897 | Human CCR1 | Calcium Flux Assay | 6.8 nM (IC50) | [7] |
| CCR1 Antagonist 9 | Human CCR1 | THP-1 Cell Chemotaxis | 28 nM (IC50) | [7] |
| BI 639667 | Human CCR1 | Ca2+ Flux Assay | 1.8 nM (IC50) | [5] |
| CCR1 Antagonist 10 | Human CCR1 | 125I-MIP-1α Binding | 2.3 nM (Ki) | [5] |
Synthesis of CCR1 Antagonist 12
While the full, detailed synthetic protocol for CCR1 Antagonist 12 from the primary literature by Revesz L, et al. is not publicly available in the accessed resources, the synthesis of related bridged piperazine and piperidine CCR1 antagonists generally involves the coupling of a bridged piperazine or piperidine core with a substituted cinnamic acid derivative.[8] A plausible synthetic route for compounds of this class is outlined below.
General Synthetic Scheme for Bridged Piperazine-based CCR1 Antagonists:
The synthesis likely commences with the preparation of a suitable bridged piperazine intermediate. This is followed by a coupling reaction, such as an amide bond formation, with a functionalized cinnamic acid derivative, for instance, 2-acetylamino-4-chloro-5-methoxy cinnamic acid, to yield the final antagonist.[8]
A specific, step-by-step protocol for CCR1 Antagonist 12 is not provided due to its absence in the available public domain literature.
Key Experimental Protocols
The characterization of CCR1 antagonists involves a series of in vitro assays to determine their binding affinity, functional antagonism, and cellular effects. Detailed protocols for three critical experiments are provided below.
Radioligand Binding Assay
This assay is employed to determine the binding affinity of the antagonist to the CCR1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from a cell line overexpressing human CCR1 (e.g., HEK293 or CHO cells).[9]
-
Radioligand: [¹²⁵I]-CCL3 (MIP-1α) with high specific activity.[10]
-
Test Compound: CCR1 Antagonist 12.
-
Assay Buffer: 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.4.[9]
-
Non-specific Binding Control: 1 µM unlabeled CCL3.[9]
-
Filtration Plate: 96-well glass fiber filter plate.
-
Scintillation Counter.
Procedure:
-
Prepare serial dilutions of CCR1 Antagonist 12 in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of cell membranes (5-10 µg protein), and 50 µL of the test compound at various concentrations.
-
Add 50 µL of [¹²⁵I]-CCL3 at a final concentration close to its Kd value.
-
For non-specific binding, add 1 µM of unlabeled CCL3 instead of the test compound.
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.
-
Terminate the binding by rapid filtration through the glass fiber filter plate using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer (assay buffer without BSA).
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the antagonist.
-
Plot the percentage of specific binding against the log concentration of the antagonist.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
Calcium Mobilization Assay
This functional assay measures the ability of the antagonist to block the intracellular calcium mobilization induced by a CCR1 agonist.
Materials:
-
Cells: THP-1 cells or a cell line stably expressing CCR1.
-
Calcium Indicator Dye: Fluo-4 AM or Indo-1 AM.[11]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
CCR1 Agonist: CCL3 (MIP-1α).
-
Test Compound: CCR1 Antagonist 12.
-
Fluorescence Plate Reader with automated injection capabilities.
Procedure:
-
Seed the cells in a 96-well black, clear-bottom plate and culture overnight.
-
Remove the culture medium and add the calcium indicator dye loading solution.
-
Incubate for 45-60 minutes at 37°C in the dark.[2]
-
Wash the cells twice with assay buffer to remove excess dye.
-
Prepare serial dilutions of CCR1 Antagonist 12 in assay buffer.
-
Add the antagonist dilutions to the respective wells and pre-incubate for 15-30 minutes.[2]
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject the CCR1 agonist (e.g., CCL3 at its EC80 concentration) into the wells and immediately begin kinetic reading of fluorescence intensity for 2-3 minutes.
Data Analysis:
-
Calculate the change in fluorescence (ΔRFU) from baseline to the peak response for each well.
-
Normalize the data to the positive control (agonist alone) and negative control (buffer alone).
-
Plot the percentage of inhibition against the log concentration of the antagonist.
-
Determine the IC50 value using non-linear regression analysis.
Chemotaxis Assay
This assay assesses the functional ability of the antagonist to inhibit the migration of cells towards a chemoattractant.
Materials:
-
Cells: THP-1 monocytic cell line.[1]
-
Chemoattractant: Recombinant human CCL3 (MIP-1α).[1]
-
Test Compound: CCR1 Antagonist 12.
-
Assay Medium: RPMI 1640 with 0.5% Bovine Serum Albumin (BSA).[1]
-
Transwell Inserts: 5 µm pore size for 24-well plates.[1]
-
Fluorescent Dye: Calcein-AM for cell quantification.
Procedure:
-
Culture THP-1 cells and ensure high viability (>95%).
-
Harvest and resuspend the cells in assay medium at a concentration of 1-2 x 10^6 cells/mL.[1]
-
Prepare serial dilutions of CCR1 Antagonist 12 in assay medium.
-
Pre-incubate the cell suspension with the antagonist dilutions or vehicle control for 30 minutes at 37°C.[1]
-
In the lower wells of a 24-well plate, add 600 µL of assay medium containing the chemoattractant (e.g., 10 ng/mL CCL3). For negative control wells, add assay medium without the chemoattractant.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the pre-incubated cell suspension to the upper chamber of each insert.[2]
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.[1]
-
After incubation, carefully remove the non-migrated cells from the top surface of the insert with a cotton swab.
-
To quantify the migrated cells, add a cell-permeable fluorescent dye like Calcein-AM to the lower chamber and incubate for 30-60 minutes.
-
Measure the fluorescence in the lower chamber using a fluorescence plate reader.
Data Analysis:
-
Subtract the fluorescence of the negative control (basal migration) from all other readings.
-
Calculate the percentage of inhibition of chemotaxis for each antagonist concentration relative to the vehicle control (agonist-induced migration).
-
Plot the percentage of inhibition against the log concentration of the antagonist and determine the IC50 value.
Visualizations
CCR1 Signaling Pathway
Caption: CCR1 signaling cascade leading to chemotaxis and its inhibition by Antagonist 12.
Experimental Workflow: Chemotaxis Assay
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. bu.edu [bu.edu]
